3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Medicinal Chemistry Scaffold Differentiation Lipophilicity

Select CAS 1207040-27-4 to probe a unique 4-ethoxyphenyl substitution within the benzofuran-piperazine-pyridazine family. Class-level evidence indicates the pyridazine 6-position governs kinase/hydrolase target affinity; this variant fills a gap between pyridinyl and imidazolyl analogs (CAS 1257551-37-3, 1351618-32-0). No published bioactivity exists—secure early SAR advantage. Verify with matched negative controls.

Molecular Formula C25H24N4O3
Molecular Weight 428.492
CAS No. 1207040-27-4
Cat. No. B2821516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
CAS1207040-27-4
Molecular FormulaC25H24N4O3
Molecular Weight428.492
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C25H24N4O3/c1-2-31-20-9-7-18(8-10-20)21-11-12-24(27-26-21)28-13-15-29(16-14-28)25(30)23-17-19-5-3-4-6-22(19)32-23/h3-12,17H,2,13-16H2,1H3
InChIKeyYQDXTFVOHUXZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1207040-27-4): Procurement-Oriented Structural and Class Profile


3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (C₂₅H₂₄N₄O₃, MW 428.49 g/mol) is a fully synthetic heterocyclic compound comprising a pyridazine core substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with a piperazine ring bearing a benzofuran-2-carbonyl moiety . It belongs to the benzofuran-piperazine-pyridazine class, a scaffold associated with kinase inhibition and enzyme modulation in drug discovery programs . The compound is currently available only as a specialty research chemical from niche suppliers and has no published biological activity data in the peer-reviewed literature.

Why Generic Substitution of 3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1207040-27-4) with In-Class Analogs Is Not Supported


Within the benzofuran-piperazine-pyridazine series, even minor substituent changes at the pyridazine 6-position produce divergent biological profiles. The 4-ethoxyphenyl group in CAS 1207040-27-4 is structurally distinct from the pyridin-2-yl, pyridin-3-yl, and imidazol-1-yl substituents found in the closest commercially listed analogs (CAS 1257551-37-3, 1257551-28-2, 1351618-32-0) . Published SAR on related 3,6-disubstituted pyridazines demonstrates that the aryl substituent at position 6 governs both target affinity and selectivity in kinase inhibition assays . No published head-to-head comparison data exist for CAS 1207040-27-4; however, class-level evidence from benzofuran-pyridazine derivatives indicates that replacement of the 4-ethoxyphenyl group is not pharmacologically neutral and may alter potency, selectivity, or physicochemical properties relevant to assay performance .

Quantitative Differentiation Evidence for CAS 1207040-27-4 Relative to Closest Analogs: A Comparative Procurement Guide


Structural Differentiation: 4-Ethoxyphenyl Substituent vs. Pyridin-2-yl Analog (CAS 1257551-37-3)

CAS 1207040-27-4 possesses a 4-ethoxyphenyl group at pyridazine position 6, whereas the closest commercial analog CAS 1257551-37-3 bears a pyridin-2-yl group. This structural difference introduces distinct hydrogen-bond acceptor/donor properties and lipophilicity. The pyridazinyl-ethoxyphenyl motif is documented in kinase-focused patent filings as providing hydrophobic interactions distinct from heteroaryl substituents . No direct head-to-head bioactivity data exist for these two compounds. The difference is therefore structural and pharmacophore-level only.

Medicinal Chemistry Scaffold Differentiation Lipophilicity

Absence of Imidazole Substituent vs. Imidazol-1-yl Analog (CAS 1351618-32-0): Implications for Polypharmacology Risk

CAS 1207040-27-4 lacks the imidazole ring present in CAS 1351618-32-0 (3-(1H-imidazol-1-yl)-6-[4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-1-yl]pyridazine). Imidazole-containing pyridazines are known to interact with heme-containing enzymes and metal-dependent proteins, potentially introducing off-target liabilities . The absence of this moiety in CAS 1207040-27-4 may reduce polypharmacology risk, though this inference is based on general medicinal chemistry principles and has not been experimentally verified for this specific compound pair.

Kinase Selectivity Polypharmacology Scaffold Design

Class-Level Evidence: Benzofuran-Pyridazine Scaffold as α-Glucosidase and β-Galactosidase Inhibitor Motif

A series of benzofuran-pyridazine derivatives (structurally related but not identical to CAS 1207040-27-4) were evaluated against α-glucosidase and β-galactosidase. The series demonstrated >89% inhibitory potential against α-glucosidase at unspecified concentrations, compared to the standard acarbose (42.50%) . Compound 4a showed 57.67% inhibition against β-galactosidase vs. Quercetin (52.00%). CAS 1207040-27-4 was not among the tested compounds, but shares the benzofuran-piperazine-pyridazine architecture. Extrapolation of these potency values to CAS 1207040-27-4 is not warranted without direct testing.

Enzyme Inhibition Antidiabetic Research Molecular Docking

Computed Physicochemical Property Profile Relative to Closest Commercial Analogs

Computed molecular descriptors for CAS 1207040-27-4 (MW 428.49, molecular formula C₂₅H₂₄N₄O₃, hydrogen bond acceptor count 5, hydrogen bond donor count 0) place it within oral drug-like chemical space . Compared to CAS 1257551-37-3 (MW ~413.47, C₂₄H₂₁N₅O₂) and CAS 1351618-32-0 (MW 404.43, C₂₁H₂₀N₆O₃), the 4-ethoxyphenyl analog has higher molecular weight and different H-bond acceptor/donor ratios. These differences impact predicted membrane permeability and solubility, though no experimental logP or solubility data are publicly available for any of these compounds.

ADME Prediction Drug-likeness Physicochemical Properties

Recommended Application Scenarios for 3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1207040-27-4) Based on Available Evidence


Exploratory Kinase or Enzyme Inhibitor Screening in Biochemical Assays

Given the class-level precedent for benzofuran-piperazine-pyridazine derivatives as enzyme inhibitors (e.g., α-glucosidase, dCTP pyrophosphatase 1), CAS 1207040-27-4 may be suitable for exploratory screening against kinase or hydrolase panels . Users should include the closest commercially available analogs (CAS 1257551-37-3, 1257551-28-2, 1351618-32-0) as comparators to generate structure-activity relationship data, since no published head-to-head comparisons exist.

Scaffold-Hopping Medicinal Chemistry Programs Targeting the Pyridazine 6-Position

The 4-ethoxyphenyl group represents a distinct chemical space variant within the benzofuran-piperazine-pyridazine family. Medicinal chemists using scaffold-hopping strategies may employ CAS 1207040-27-4 to probe the impact of 4-ethoxyphenyl substitution on potency, selectivity, and physicochemical properties relative to pyridinyl or imidazolyl analogs . This compound is suited for systematic SAR exploration rather than as a validated lead.

Computational Chemistry and Molecular Docking Studies

The benzofuran-pyridazine scaffold has been validated in molecular docking studies against α-glucosidase . CAS 1207040-27-4 may be used as a docking input for virtual screening campaigns or pharmacophore model refinement targeting enzymes or kinases. Its distinct substitution pattern allows testing of computational predictions against in vitro data generated in parallel.

Chemical Biology Probe Development with Prudent Controls

As a compound with no published bioactivity data, CAS 1207040-27-4 is appropriate for chemical probe development only when accompanied by rigorous negative controls (e.g., structurally matched inactive analogs) and selectivity profiling. The absence of imidazole-mediated off-target interactions (as inferred from comparison with CAS 1351618-32-0) is a hypothesis requiring experimental validation, not a basis for probe selection .

Quote Request

Request a Quote for 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.